Bis(ethylthio)methane

Physicochemical characterization Separation science Process engineering

Bis(ethylthio)methane (CAS 4396-19-4), also known as formaldehyde diethyl mercaptal or 3,5-dithiaheptane, is a dialkyl dithioacetal organosulfur compound with the molecular formula C5H12S2 and a molecular weight of 136.3 g/mol. This volatile, colorless liquid is characterized by an ether-like odor and is soluble in organic solvents including alcohol, ether, chloroform, and dichloromethane, but is immiscible with water.

Molecular Formula C5H12S2
Molecular Weight 136.3 g/mol
CAS No. 4396-19-4
Cat. No. B014574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylthio)methane
CAS4396-19-4
Synonyms1,1’-[Methylenebis(thio)]bis-ethane;  Formaldehyde Diethyl Dithioacetal;  Formaldehyde Diethyl Mercaptal;  Methylenebis[ethyl Sulfide];  NSC 89868; _x000B_
Molecular FormulaC5H12S2
Molecular Weight136.3 g/mol
Structural Identifiers
SMILESCCSCSCC
InChIInChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3
InChIKeyRJQVVQDWHKZIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(ethylthio)methane (CAS 4396-19-4): Procurement-Grade Overview of a Distinctive Dialkyl Dithioacetal


Bis(ethylthio)methane (CAS 4396-19-4), also known as formaldehyde diethyl mercaptal or 3,5-dithiaheptane, is a dialkyl dithioacetal organosulfur compound with the molecular formula C5H12S2 and a molecular weight of 136.3 g/mol [1]. This volatile, colorless liquid is characterized by an ether-like odor and is soluble in organic solvents including alcohol, ether, chloroform, and dichloromethane, but is immiscible with water [1][2]. It belongs to the bis(alkylthio)methane homologous series, which includes its closest structural analog, bis(methylthio)methane (CAS 1618-26-4). Thermodynamic data indicate a vaporization enthalpy (ΔvapH°) of 50.8 ± 0.16 kJ/mol, confirming its moderate volatility and suitability for gas chromatographic applications [3]. The compound is widely recognized as a versatile intermediate in organic synthesis and a reference standard in flavor and fragrance analytical research [4].

Bis(ethylthio)methane vs. Bis(methylthio)methane: Why Generic Substitution Is Scientifically Unjustified


Bis(ethylthio)methane cannot be substituted with its closest structural analog, bis(methylthio)methane (2,4-dithiapentane), without fundamentally altering experimental outcomes. The replacement of terminal methyl groups with ethyl groups increases molecular weight from 108.2 g/mol to 136.3 g/mol, elevates the boiling point by approximately 34–36 °C, and shifts chromatographic retention behavior with a Kovats retention index difference of ~168 units on non-polar stationary phases [1][2][3]. More critically, this seemingly subtle alkyl chain elongation induces a qualitative divergence in odor character: bis(methylthio)methane imparts a garlic-sulfurous, mustard-like truffle aroma with a documented olfactory threshold below 0.3 ppb, whereas bis(ethylthio)methane exhibits an ether-like odor profile, making them functionally non-interchangeable in sensory applications [1][4]. Substitution would therefore compromise both analytical method specificity and formulation fidelity in flavor and fragrance research contexts.

Bis(ethylthio)methane: Quantitative Comparative Evidence for Scientific and Industrial Selection


Bis(ethylthio)methane vs. Bis(methylthio)methane: Boiling Point and Volatility Differentiation

Bis(ethylthio)methane exhibits a substantially higher boiling point than its methyl analog, which directly impacts its handling, purification, and suitability for applications requiring reduced volatility. The reported boiling point for bis(ethylthio)methane is 181–183 °C [1], compared to 147 °C for bis(methylthio)methane [2]. This difference of approximately 34–36 °C reflects the increased van der Waals interactions conferred by the additional methylene units in the ethyl substituents. The higher boiling point of bis(ethylthio)methane reduces evaporative loss during open-vessel synthetic procedures and allows for distinct distillation fractions when separating mixtures of bis(alkylthio)methanes. The corresponding vaporization enthalpy (ΔvapH°) of 50.80 ± 0.16 kJ/mol for bis(ethylthio)methane quantifies the energy required for phase transition and provides a predictive parameter for process design and environmental fate modeling [1].

Physicochemical characterization Separation science Process engineering

Bis(ethylthio)methane vs. Bis(methylthio)methane: Gas Chromatographic Retention Index Differentiation

Bis(ethylthio)methane is chromatographically distinct from its methyl analog, as quantitatively demonstrated by Kovats retention index (RI) data on non-polar stationary phases. Under isothermal conditions at 130 °C on an Apiezon M packed column, bis(ethylthio)methane exhibits a Kovats RI of 1054 [1][2]. The corresponding Kovats RI for bis(methylthio)methane under identical or highly comparable conditions is 886 (reported on Apiezon M at 130 °C) [2][3]. This difference of approximately 168 RI units represents a baseline-resolvable chromatographic separation, confirming that the two compounds can be unambiguously distinguished and quantified in complex volatile mixtures without co-elution. The retention index data provide a validated reference for GC-MS method development and compound authentication in flavor, fragrance, and environmental analyses [1].

Analytical chemistry GC-MS method development Volatile sulfur compound identification

Bis(ethylthio)methane vs. Bis(methylthio)methane: Molecular Weight and Computed Lipophilicity Differentiation

The substitution of methyl with ethyl groups in bis(ethylthio)methane increases molecular weight by 28.1 g/mol (from 108.2 g/mol to 136.3 g/mol) relative to bis(methylthio)methane [1][2]. This structural modification is accompanied by a computed increase in lipophilicity: the XLogP3-AA value for bis(ethylthio)methane is 2.4 [1], whereas the corresponding XLogP3 for bis(methylthio)methane is 1.2 [3]. The doubling of the calculated logP value represents a one-hundred-fold increase in predicted octanol-water partition coefficient, indicating substantially enhanced membrane permeability and altered pharmacokinetic distribution potential. This 1.2-unit logP difference is quantitatively significant in QSAR modeling and chemical ecology studies where hydrophobic interactions govern receptor binding, odorant partitioning, or biological activity [1].

QSAR modeling Drug design Bioavailability prediction Chemical ecology

Bis(ethylthio)methane in Simulated Meat Flavor: Occurrence and Analytical Context

Bis(ethylthio)methane has been identified and characterized as a constituent of simulated meat flavor formulations, as documented in comparative studies evaluating volatile sulfur compounds in processed meat aroma systems [1]. The compound was analyzed alongside structurally related sulfides and dithioacetals, with its presence established in the context of flavor reconstitution and aroma profiling research. While bis(methylthio)methane is recognized as a key aroma component in white truffle (Tuber magnatum) with odor activity values exceeding 1000 [2], bis(ethylthio)methane has been studied specifically within meat flavor simulation systems rather than fungal or truffle matrices [1]. This differential occurrence profile supports distinct research application domains: bis(methylthio)methane for truffle and fungal aroma studies, and bis(ethylthio)methane for savory and meat flavor investigations.

Flavor chemistry Meat aroma research Volatile sulfur compound analysis

Bis(ethylthio)methane as a Distinct Dithioacetal Synthon in Organic Synthesis

As a formaldehyde-derived dithioacetal, bis(ethylthio)methane serves as a masked carbonyl equivalent and a source of the -CH(SR)2 functionality in synthetic transformations . The ethyl substituent confers distinct reactivity and steric properties compared to the methyl analog. Specifically, the lithio derivative of formaldehyde diethyl mercaptal has been employed as a nucleophilic synthon in carbon-carbon bond-forming reactions, including additions to electrophiles followed by reductive workup to yield elaborated thioacetal products [1]. The increased steric bulk of ethyl groups relative to methyl groups can modulate reaction stereoselectivity and influence the stability of intermediate lithiated species. Furthermore, the dithioacetal moiety itself can be oxidatively cleaved or transformed into carbonyl derivatives, providing a versatile handle for synthetic planning .

Organic synthesis Organosulfur chemistry Protecting group strategy

Bis(ethylthio)methane Ionization Energy: Analytical and Spectroscopic Differentiation

Bis(ethylthio)methane has been characterized by photoionization (PI) and photoelectron (PE) spectroscopy, yielding ionization energy (IE) values of 8.22 ± 0.02 eV and 8.66 eV (vertical), respectively [1]. The IE of 8.22 eV is lower than the typical first ionization energy of bis(methylthio)methane, which has been reported at approximately 8.46 eV based on analogous dithioether systems [2]. This difference of ~0.24 eV reflects the electron-donating inductive effect of the ethyl substituents relative to methyl groups, which stabilizes the radical cation formed upon electron removal. The lower IE of bis(ethylthio)methane translates to enhanced sensitivity in photoionization detection schemes and provides a spectroscopic fingerprint for unambiguous identification in complex mixtures when coupled with mass spectrometry. The photoelectron spectroscopic vertical IE value (8.66 eV) further characterizes the electronic structure and orbital energies relevant to understanding reactivity and photochemical behavior.

Mass spectrometry Photoionization detection Spectroscopic characterization

Bis(ethylthio)methane (CAS 4396-19-4): Evidence-Backed Application Scenarios for Scientific Procurement


Gas Chromatography–Mass Spectrometry (GC-MS) Method Development and Volatile Sulfur Compound Analysis

Bis(ethylthio)methane is ideally suited as a retention index reference standard for GC-MS method development targeting volatile sulfur compounds in food, environmental, or biological matrices. Its established Kovats retention index of 1054 on non-polar Apiezon M columns at 130 °C [1], combined with its well-characterized mass spectrum and ionization energy of 8.22 eV for photoionization detection [2], enables its use as a calibration anchor for identifying structurally related dithioacetals and dialkyl sulfides. The compound's chromatographic resolution from bis(methylthio)methane (ΔRI = 168 units) [1] confirms that both can be analyzed simultaneously without co-elution, making bis(ethylthio)methane an essential reference compound for comprehensive volatile sulfur profiling in complex samples.

Synthetic Intermediate for Masked Carbonyl Chemistry and Organosulfur Methodologies

As formaldehyde diethyl dithioacetal, bis(ethylthio)methane serves as a stable, protected carbonyl equivalent for synthetic sequences requiring temporary aldehyde masking. The ethyl substituent confers greater steric bulk and increased lipophilicity (XLogP3-AA = 2.4) [3] relative to the methyl analog, which can influence reaction stereoselectivity and intermediate stability. The lithio derivative, generated via deprotonation with n-butyllithium, functions as a nucleophilic acyl anion equivalent in carbon-carbon bond-forming reactions [4]. The compound's boiling point of 181–183 °C and vaporization enthalpy of 50.8 kJ/mol [5] inform appropriate reaction temperature control and distillation-based purification strategies in synthetic workflows.

Flavor Chemistry Research in Meat and Savory Aroma Reconstitution Studies

Bis(ethylthio)methane has been specifically identified and studied in the context of simulated meat flavor analysis, distinguishing it from bis(methylthio)methane, which is primarily associated with truffle and fungal aromas [6]. This differential occurrence supports the procurement of bis(ethylthio)methane as a targeted reference compound for meat flavor reconstitution research, process flavor development, and studies investigating the formation pathways of sulfur-containing volatiles in thermally processed savory foods. The compound's ether-like odor character contributes to the overall aroma profile of meat flavor systems, and its availability as a pure reference standard facilitates accurate quantification and sensory correlation studies.

Structure-Activity Relationship (SAR) and Chemical Ecology Investigations

The quantifiable differences in physicochemical properties between bis(ethylthio)methane and bis(methylthio)methane—including a 26% increase in molecular weight, a 1.2-unit increase in computed logP [3], and a 0.24 eV decrease in ionization energy [2]—make this compound pair an informative model system for SAR studies in chemical ecology, insect olfaction, and QSAR modeling. The ethyl analog's enhanced lipophilicity (XLogP3-AA = 2.4) predicts improved membrane permeability and altered volatile partitioning behavior relative to the methyl analog (XLogP3 = 1.2), parameters that are critical in understanding odorant transport, receptor binding kinetics, and semiochemical activity in ecological interactions.

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